![molecular formula C7H11NO2 B6329107 5-Aminospiro[2.3]hexane-5-carboxylic acid CAS No. 1314939-85-9](/img/structure/B6329107.png)

5-Aminospiro[2.3]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

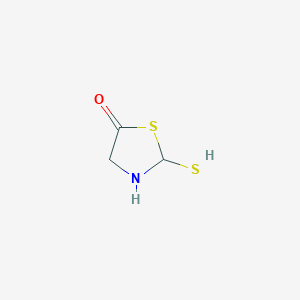

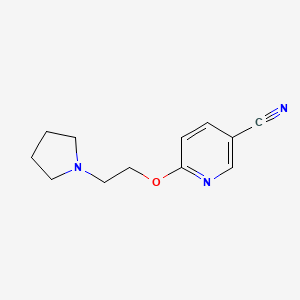

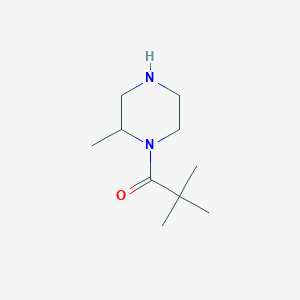

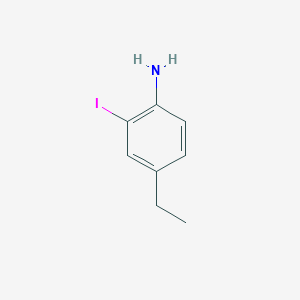

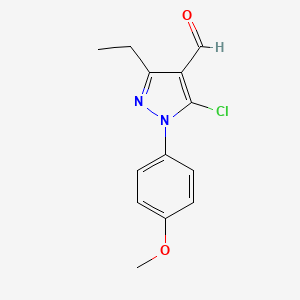

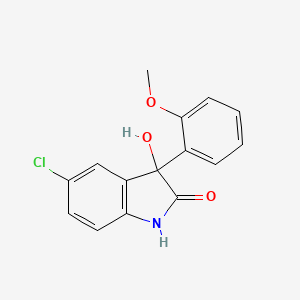

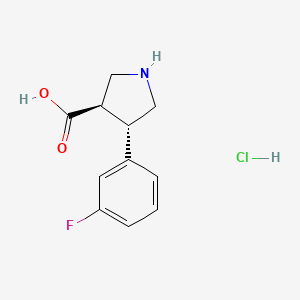

5-Aminospiro[2.3]hexane-5-carboxylic acid is an organic compound that contains a total of 22 bonds, including 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 primary amine . It consists of 21 atoms: 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of 5-Aminospiro[2.3]hexane-5-carboxylic acid involves a catalytic [1+2]-cycloaddition of ethyl nitrodiazoacetate to methylidenecycloalkanecarboxylic esters . This process results in the formation of 4and 5-methoxycarbonyl-1-nitrospiro [2.n]alkane-1-carboxylic esters, which are then used to synthesize 5-Aminospiro[2.3]hexane-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of 5-Aminospiro[2.3]hexane-5-carboxylic acid is characterized by a spiro[2.3]hexane ring system, with an amino group and a carboxylic acid group attached to the same carbon atom . The compound has a molecular weight of 141.17 g/mol .Scientific Research Applications

Neuropharmacology

5-Aminospiro[2.3]hexane-5-carboxylic acid: is a conformationally rigid analogue of γ-aminobutyric acid (GABA), which plays a crucial role in the modulation of neurotransmission in the central nervous system . Its rigid structure makes it a valuable tool for probing the GABA receptor’s binding site, potentially leading to the development of new therapeutic agents for neurological disorders such as epilepsy, anxiety, and insomnia.

Medicinal Chemistry

The unique spirocyclic structure of this compound provides a novel scaffold for the design of bioactive molecules . It can serve as a core structure for the synthesis of a wide range of pharmacologically active compounds, offering opportunities for the discovery of new drugs with improved efficacy and reduced side effects.

Conformational Studies

Due to its rigid conformation, 5-Aminospiro[2.3]hexane-5-carboxylic acid is an excellent candidate for studying conformational preferences in biological systems . Researchers can use it to understand how structural rigidity influences molecular interactions, stability, and biological activity.

Peptide Mimetics

This compound can be incorporated into peptides to create peptidomimetics that resist enzymatic degradation . These stable peptide analogues have potential applications in drug design, where they can mimic the function of natural peptides while exhibiting enhanced stability and bioavailability.

Material Science

The spirocyclic amino acid can be used to synthesize novel polymers with unique mechanical and optical properties . Its incorporation into polymeric chains could lead to materials with specific functionalities, such as stimuli-responsive or self-healing materials.

Catalysis

Spirocyclic amino acids like 5-Aminospiro[2.3]hexane-5-carboxylic acid can act as chiral ligands or organocatalysts . Their rigid structures can induce high stereocontrol in catalytic reactions, which is valuable for the synthesis of enantiomerically pure compounds in pharmaceuticals and fine chemicals.

Chemical Biology

In chemical biology, this compound can be used to modify proteins or peptides post-translationally . Such modifications can alter the function or localization of proteins within cells, providing insights into protein function and interaction networks.

Agrochemistry

The spirocyclic structure may also find applications in agrochemistry as a building block for the synthesis of novel agrochemicals . Its unique chemical properties could lead to the development of new pesticides or herbicides with specific modes of action and improved environmental profiles.

Mechanism of Action

Target of Action

5-Aminospiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of glutamic acid . Glutamic acid is a key molecule in cellular metabolism and acts as a neurotransmitter in the central nervous system. Therefore, the primary targets of this compound could be the receptors and enzymes involved in these processes.

properties

IUPAC Name |

5-aminospiro[2.3]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(5(9)10)3-6(4-7)1-2-6/h1-4,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVUPDDWFXPCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminospiro[2.3]hexane-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.